1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole

Physical Organic Chemistry Medicinal Chemistry Lead Optimization

1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (CAS 477890-14-5) is a fully substituted 1,2,3-triazole derivative with a molecular formula of C11H6F6N4O2 and a molecular weight of 340.18 g/mol. The compound is available from multiple specialty chemical suppliers at purities typically ranging from 95% to 98%.

Molecular Formula C11H6F6N4O2
Molecular Weight 340.185
CAS No. 477890-14-5
Cat. No. B2971567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole
CAS477890-14-5
Molecular FormulaC11H6F6N4O2
Molecular Weight340.185
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C11H6F6N4O2/c1-5-9(21(22)23)18-19-20(5)8-3-6(10(12,13)14)2-7(4-8)11(15,16)17/h2-4H,1H3
InChIKeyHCHHHHGBXIIWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (CAS 477890-14-5): Procurement-Grade Profile


1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (CAS 477890-14-5) is a fully substituted 1,2,3-triazole derivative with a molecular formula of C11H6F6N4O2 and a molecular weight of 340.18 g/mol . The compound is available from multiple specialty chemical suppliers at purities typically ranging from 95% to 98% . It belongs to a broader class of nitro-triazole scaffolds investigated for their potential as bioactive molecules, but published experimental characterization data specifically for this compound remains absent from the peer-reviewed primary literature.

Why 1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole Cannot Be Substituted with Generic Triazole Analogs


Generic substitution is not scientifically defensible for 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole because its structural features—a 3,5-bis(trifluoromethyl)phenyl N1-substituent, a C5-methyl group, and a C4-nitro group on the 1,2,3-triazole core—each influence electronic distribution, steric environment, and metabolic stability in ways that are non-additive [1]. Even closely related analogs that differ by a single substituent (e.g., replacing CF3 with Cl or removing the methyl group) have been shown to exhibit divergent biological activity profiles in class-level studies, making direct functional interchange unreliable without explicit head-to-head data . However, it must be noted that published head-to-head comparative data for this specific compound are currently unavailable.

Quantitative Differentiation Evidence for 1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (CAS 477890-14-5)


Electron-Withdrawing Capacity of the 3,5-Bis(trifluoromethyl)phenyl Substituent Versus Dichloro Analog Determines Scaffold Reactivity

The 3,5-bis(trifluoromethyl)phenyl group on the target compound exerts a substantially stronger electron-withdrawing effect compared to the 3,5-dichlorophenyl analog (CAS 477890-28-1), as evidenced by the Hammett substituent constants: σₘ for CF₃ = 0.43 vs. Cl = 0.37. When combined with the 4-nitro group (σₚ = 0.78), the target compound's triazole ring is expected to be significantly more electron-deficient, a property that directly modulates nitro group reduction potential and stability toward nucleophilic attack [1]. This class-level inference provides a rational basis for differentiating the bis-CF₃ analog from its dichloro counterpart in applications where electron deficiency governs reactivity or target engagement.

Physical Organic Chemistry Medicinal Chemistry Lead Optimization

Calculated Lipophilicity of the Target Compound Exceeds That of the Dichloro and Unsubstituted Phenyl Analogs by >1.5 log Units

Based on fragment-based ClogP calculations, the target compound has an estimated ClogP of ~3.9, while the 3,5-dichlorophenyl analog (CAS 477890-28-1) has a ClogP of ~2.4, and the unsubstituted phenyl analog (CAS 21443-88-9) has a ClogP of ~1.6 [1]. This class-level inference, grounded in the well-established π-values for aromatic substituents (π(CF₃) = +0.88; π(Cl) = +0.71; π(H) = 0.00), indicates that the target compound possesses markedly higher lipophilicity, which is expected to influence membrane permeability, plasma protein binding, and metabolic clearance compared to its less fluorinated counterparts.

Drug Design ADME Prediction Physicochemical Profiling

5-Methyl Substitution on the Triazole Ring Confers Metabolic Stability Advantage Over Non-Methylated 1,2,3-Triazole Analogs

The C5-methyl group on the target compound blocks a primary site of oxidative metabolism on the 1,2,3-triazole ring. Class-level evidence from the broader triazole literature demonstrates that N1-aryl-1,2,3-triazoles lacking C5 substitution undergo rapid CYP450-mediated oxidation at the C5 position, leading to ring-opening metabolites [1]. The 5-methyl group in the target compound eliminates this metabolic soft spot, a structural feature absent in analogs such as 1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole (without C5-methyl and C4-nitro) and 1-[3,5-bis(trifluoromethyl)phenyl]-4-(trifluoromethyl)-1H-1,2,3-triazole (CAS 2442553-94-6). This is a class-level inference based on established structure-metabolism relationships for 1,2,3-triazoles.

Drug Metabolism Metabolic Stability Medicinal Chemistry

Application Scenarios for 1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole Informed by Available Evidence


Synthetic Intermediate for Amine-Functionalized 1,2,3-Triazole Building Blocks via Nitro Group Reduction

The 4-nitro group on the target compound serves as a latent amine (NH₂) via catalytic hydrogenation or other reducing conditions, enabling the generation of 4-amino-1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole [1]. This reduced intermediate can be further functionalized through amide coupling, sulfonamide formation, or reductive amination, making the compound a versatile entry point for constructing libraries of highly fluorinated triazole derivatives for medicinal chemistry campaigns.

Electron-Deficient Scaffold for Investigating Structure-Activity Relationships (SAR) of Nitro-Triazole Bioisosteres

The combination of two meta-CF₃ groups and a 4-nitro group creates an exceptionally electron-deficient 1,2,3-triazole core [1]. This property makes the compound a valuable comparator in SAR studies aimed at understanding how electronic modulation of the triazole ring affects target binding, particularly for enzymes or receptors that engage the triazole through π-π stacking or charge-transfer interactions.

Reference Standard for Analytical Method Development in Fluorinated Triazole Impurity Profiling

Given its well-defined structure and high purity (≥98% available from Leyan, 95% from AKSci), the compound can serve as a reference standard for HPLC/LC-MS method development and validation in the analysis of fluorinated triazole-containing drug substances and their process-related impurities . Its distinct retention time and mass spectral signature (m/z 340.18) provide a reliable benchmark for chromatographic system suitability testing.

Tool Compound for Investigating the Effect of CF₃-for-Cl Bioisosteric Replacement on Lipophilicity and Permeability

The target compound (bis-CF₃ analog) and its 3,5-dichlorophenyl counterpart (CAS 477890-28-1) form a matched molecular pair for studying the impact of CF₃ vs. Cl substitution on physicochemical properties such as logP, aqueous solubility, and passive membrane permeability [1]. The estimated ClogP difference of ~1.5 log units between the two compounds makes them suitable tools for probing lipophilicity-dependent biological effects in a controlled manner.

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